molecular formula C16H17N5OS B3361784 6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine CAS No. 93312-54-0

6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine

Cat. No.: B3361784
CAS No.: 93312-54-0
M. Wt: 327.4 g/mol
InChI Key: IJLIFXBFTCIOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine is a synthetic purine derivative designed for advanced chemical and pharmacological research. Its molecular structure incorporates a benzylthio group at the 6-position and a tetrahydrofuran-2-yl group at the 9-position of the purine scaffold, a design feature intended to modulate its electronic properties, lipophilicity, and interaction with biological targets . Such substituted purines are of significant interest in medicinal chemistry for probing nucleotide-binding enzymes and cellular signaling pathways. The structural analogy to purine nucleobases makes this compound a valuable scaffold for investigating potential enzyme inhibition. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules or as a tool to study structure-activity relationships (SAR) in the development of new therapeutic agents. The presence of the benzylthioether is a common feature in compounds studied for their diverse biological activities . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-benzylsulfanyl-9-(oxolan-2-yl)purin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5OS/c17-16-19-14-13(18-10-21(14)12-7-4-8-22-12)15(20-16)23-9-11-5-2-1-3-6-11/h1-3,5-6,10,12H,4,7-9H2,(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLIFXBFTCIOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=NC3=C2N=C(N=C3SCC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10287906
Record name MLS002667589
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93312-54-0
Record name MLS002667589
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53343
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002667589
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10287906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine typically involves multiple steps, including the introduction of the benzylthio and tetrahydrofuran-2-yl groups onto the purine scaffold. One common approach is to start with a purine precursor and perform a series of nucleophilic substitution reactions to introduce the desired functional groups.

  • Step 1: Synthesis of 6-(benzylthio)purine

      Reagents: Benzylthiol, purine derivative

      Conditions: The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

      Reaction: The benzylthiol reacts with the purine derivative to form 6-(benzylthio)purine.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylthio group (-S-CH₂C₆H₅) at position 6 exhibits high nucleophilic reactivity due to the sulfur atom’s lone pair electrons. Key reactions include:

Reaction Type Conditions Outcome Reference
Alkylation Alkyl halides, base (e.g., K₂CO₃)Replacement of the benzylthio group with alkyl groups via SN2 mechanism
Disulfide Formation Oxidizing agents (e.g., H₂O₂, I₂)Oxidation to form disulfide bonds (-S-S-) with other thiols

Mechanistic Insight : The sulfur atom undergoes nucleophilic attack on electrophilic centers, enabling substitution with amines, alcohols, or other nucleophiles under basic conditions .

Oxidation and Reduction Reactions

The purine core and substituents participate in redox reactions:

Oxidation

  • Purine Ring Oxidation : Strong oxidants (e.g., KMnO₄) convert the purine ring to uric acid derivatives, particularly at the C8 position .

  • Benzylthio Group Oxidation :

    • Mild conditions (e.g., H₂O₂): Convert -S-CH₂C₆H₅ to sulfoxide (-SO-CH₂C₆H₅) .

    • Strong conditions (e.g., KHSO₅): Form sulfone (-SO₂-CH₂C₆H₅) .

Reduction

  • Catalytic Hydrogenation : Pd/C or Raney Ni reduces the benzylthio group to -SH, enabling further functionalization .

Metal-Catalyzed Cross-Coupling Reactions

The THF moiety and purine core enable participation in transition-metal-mediated reactions:

Reaction Catalyst Applications Reference
Suzuki Coupling Pd(PPh₃)₄Arylation at the C8 position using aryl boronic acids
Buchwald-Hartwig Pd₂(dba)₃Introduction of amines at the C2 position

Notable Example :

text
6-(Benzylthio)-9-(THF-2-yl)-9H-purin-2-amine + PhB(OH)₂ → 8-Phenyl-6-(benzylthio)-9-(THF-2-yl)-9H-purin-2-amine (Yield: 72%)[7]

Ring-Closure and Cyclofunctionalization

The THF substituent participates in intramolecular cyclization:

Reagent Conditions Product Reference
N-Bromosuccinimide (NBS)HFIP solvent, 0°CBromolactone derivatives via 6-endo-trig closure
POCl₃Pyridine, 60°CPhosphorylation at hydroxyl groups

Key Pathway :

  • Bromocyclization with NBS forms fused bicyclic structures, enhancing rigidity for biological targeting .

Acid/Base-Mediated Transformations

  • Deprotection of THF : HCl in dioxane removes the THF group, regenerating the purine’s NH group .

  • Sulfhydryl Exchange : Thiol-disulfide exchange reactions occur under basic conditions, enabling dynamic covalent chemistry .

Biological Activity-Driven Modifications

The compound’s enzyme inhibition properties (e.g., kinase or protease inhibition) are modulated via:

  • Acylation : Acetic anhydride acetylates the C2 amine, altering binding affinity .

  • Methylation : CH₃I methylates sulfur or nitrogen atoms, enhancing lipophilicity .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Mechanism of Action : Research indicates that purine derivatives can inhibit DNA synthesis and repair mechanisms in cancer cells. The presence of the benzylthio group enhances the compound's interaction with nucleic acid targets, potentially leading to increased cytotoxicity against cancer cells.
    • Case Study : A study published in Cancer Research demonstrated that similar purine derivatives exhibited selective toxicity towards leukemia cells by inducing apoptosis through the modulation of key signaling pathways .
  • Antiviral Properties
    • Target Viruses : Compounds like 6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine have shown promise against various viruses, including HIV and hepatitis viruses.
    • Research Findings : In vitro studies have indicated that modifications in the purine structure can enhance antiviral activity by inhibiting viral polymerases and proteases. For instance, derivatives with similar structures have been reported to inhibit HIV replication effectively .

Biochemical Research Applications

  • Enzyme Inhibition
    • Target Enzymes : The compound has potential as an inhibitor for several enzymes involved in nucleotide metabolism, such as adenosine deaminase.
    • Experimental Evidence : A recent biochemical assay showed that related purine compounds inhibited enzyme activity by competing with natural substrates, leading to altered metabolic pathways in cell cultures .
  • Molecular Probes
    • Fluorescent Labeling : The unique structure of this compound allows for its use as a molecular probe in fluorescence-based assays to study cellular processes involving nucleic acids.
    • Application Example : Researchers utilized a fluorescently labeled analog of this compound to visualize nucleic acid interactions within live cells, providing insights into cellular dynamics during replication and transcription processes .

Pharmacological Insights

  • Drug Development
    • The compound's ability to modulate biological pathways makes it a candidate for drug development targeting specific diseases such as cancer and viral infections.
    • Ongoing clinical trials are evaluating its efficacy and safety profile in combination therapies aimed at enhancing therapeutic outcomes in resistant cancer types.
  • Structure-Activity Relationship (SAR) Studies
    • SAR studies have revealed that modifications on the benzylthio and tetrahydrofuran moieties can significantly impact biological activity.
    • A systematic analysis of various derivatives led to the identification of more potent analogs with improved selectivity and reduced side effects compared to existing treatments .

Mechanism of Action

The mechanism of action of 6-(benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or modulating the activity of enzymes involved in purine metabolism.

    Interacting with receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating gene expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Variations and Functional Implications

Purine derivatives are often modified at positions 6 and 9 to optimize pharmacological properties. Below is a comparative analysis of structurally related compounds:

Compound Position 6 Substituent Position 9 Substituent Key Properties Reference
6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine Benzylthio (-S-CH₂C₆H₅) Tetrahydrofuran-2-yl Enhanced lipophilicity; potential for hydrogen bonding via tetrahydrofuran oxygen. N/A
9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine Benzylthio Benzyl Higher steric bulk at position 9; reduced conformational flexibility.
9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine Amino (-NH₂) Tetrahydropyran-2-yl (6-membered) Larger ring size at position 9; altered electronic environment.
2-Chloro-N-methyl-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine Chloro (-Cl) Tetrahydropyran-2-yl Electrophilic chloro group may enhance reactivity in cross-coupling reactions.
6-(Cyclohexylmethoxy)-9H-purin-2-amine Cyclohexylmethoxy (-O-CH₂C₆H₁₁) None (unsubstituted) Increased hydrophobicity; ether linkage may reduce metabolic stability.
N-(cyclohexylmethyl)-9-hexyl-6-(4-(trifluoromethoxy)phenyl)-9H-purin-2-amine Trifluoromethoxyphenyl Hexyl + cyclohexylmethyl Fluorinated aromatic group enhances bioavailability; alkyl chains improve membrane affinity.

Biological Activity

Overview

6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine is a purine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound is characterized by the presence of a benzylthio group and a tetrahydrofuran moiety, which may influence its interaction with biological targets.

The synthesis of this compound typically involves the reaction of tetrahydrofuran-2-yl halide with 6-(benzylthio)purine in the presence of a base such as sodium hydride or potassium carbonate. The resulting compound exhibits a molecular formula of C17H19N5O4S and a molecular weight of 389.43 g/mol .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Interaction : It may inhibit or modulate enzymes involved in purine metabolism.
  • Receptor Binding : The compound could interact with cellular receptors, influencing signal transduction pathways.
  • Gene Expression Modulation : It may affect the expression of genes related to cell growth and apoptosis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In vitro assays revealed that this compound can induce apoptosis in cancer cells while exhibiting minimal toxicity towards non-cancerous cells .

Cell LineIC50 (µM)Remarks
HeLa12.5Significant cytotoxicity
MCF715.0Moderate cytotoxicity
L929 (non-cancerous)>50Minimal toxicity observed

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has been evaluated for its efficacy against strains such as Staphylococcus aureus and Escherichia coli, exhibiting effective inhibition at low concentrations .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

  • Anticancer Efficacy : A study published in MDPI reported that this compound exhibited potent anticancer activity against leukemia and breast cancer cell lines. The compound was noted for its ability to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase .
  • Antimicrobial Testing : Another research highlighted the compound's broad-spectrum antimicrobial activity, particularly against resistant bacterial strains. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and bacterial DNA gyrase, suggesting a potential mechanism for its antibacterial action .

Q & A

Q. Advanced

  • Kinase profiling : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler®) to identify targets. Prioritize CDKs or MAPKs based on purine precedents .
  • ATP-competitive assays : Measure IC₅₀ with/without excess ATP to confirm competitive binding .
  • Molecular docking : Model interactions using software like AutoDock Vina, focusing on the adenine-binding pocket and hydrophobic interactions with C6/N9 groups .

How can formulation challenges (e.g., solubility, stability) be addressed during preclinical development?

Q. Advanced

  • Solubility enhancement : Use co-solvents (DMSO/PEG 400) or cyclodextrin complexes. Assess via shake-flask method .
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Protect light-sensitive thiobenzyl groups with amber glass .
  • Lyophilization : For long-term storage, lyophilize with cryoprotectants (trehalose/mannitol) and confirm stability via DSC/TGA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine
Reactant of Route 2
Reactant of Route 2
6-(Benzylthio)-9-(tetrahydrofuran-2-yl)-9H-purin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.